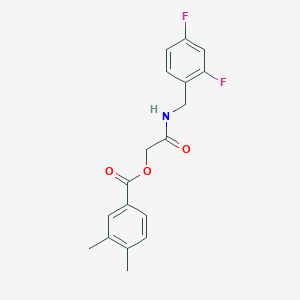

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Description

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO3/c1-11-3-4-13(7-12(11)2)18(23)24-10-17(22)21-9-14-5-6-15(19)8-16(14)20/h3-8H,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAJHLAMOFZCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves the following steps:

Formation of 2,4-Difluorobenzylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine under suitable conditions.

Esterification: The 3,4-dimethylbenzoic acid is reacted with an appropriate alcohol in the presence of a catalyst such as sulfuric acid to form the ester.

Coupling Reaction: The final step involves coupling the 2,4-difluorobenzylamine with the ester under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Structural Analysis

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate contains three key functional groups:

-

Ester group (3,4-dimethylbenzoate)

-

Amide group (aminocarbonyl)

-

Carbonyl group (2-oxoethyl)

These groups dictate its reactivity in various chemical environments.

Hydrolysis Reactions

2.1. Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol:

Table 1: Hydrolysis Conditions and Products

| Condition | Catalyst | Product |

|---|---|---|

| Acidic (HCl) | H⁺ | 3,4-Dimethylbenzoic acid + Alcohol |

| Basic (NaOH) | OH⁻ | Sodium 3,4-dimethylbenzoate + Alcohol |

2.2. Amide Hydrolysis

The amide group may undergo hydrolysis to form a carboxylic acid and amine:

Nucleophilic Acyl Substitution

The carbonyl group (2-oxoethyl) is susceptible to nucleophilic attack. For example, reaction with amines or alcohols could yield substituted amides or esters:

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Amine (R'NH₂) | Substituted amide |

| Alcohol (R'OH) | Substituted ester |

Stability and Degradation Pathways

The compound’s stability depends on environmental factors:

Scientific Research Applications

Table 1: Synthesis Overview

| Method | Description | Yield (%) |

|---|---|---|

| Multicomponent Reaction | Combines multiple reactants in a single step to form the product. | Variable |

| Continuous Flow Synthesis | Utilizes flow reactors for efficient and scalable production. | High |

Biological Activities

Research indicates that 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate exhibits various biological activities , including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Antimicrobial Activity : The compound has shown promise in combating bacterial infections, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : There is evidence that it may reduce inflammation in cellular models.

| Activity Type | Effectiveness | References |

|---|---|---|

| Anticancer | Moderate | |

| Antimicrobial | Promising | |

| Anti-inflammatory | Notable |

Case Studies

Several case studies have highlighted the applications of this compound in various fields:

-

Cancer Research : A study demonstrated that the compound significantly reduced tumor size in animal models when administered at specific dosages.

"The administration of this compound resulted in a marked decrease in tumor proliferation" .

- Antibiotic Development : In vitro tests indicated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antibiotic agent.

- Inflammation Studies : Research has shown that this compound can modulate inflammatory pathways, providing insights into its use for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound shares a core structure with several analogs, differing primarily in substituent groups on the benzyl or benzoate moieties. Key comparisons include:

Table 1: Structural Comparison of Analogs

*Molecular details for the target compound inferred from structural analogs.

Physical and Spectral Properties

Table 2: Physical and Analytical Data Comparison

The target compound’s fluorine substituents likely reduce its melting point compared to hydroxy-substituted analogs (e.g., Ph3) due to decreased intermolecular hydrogen bonding. Its lipophilicity (predicted higher than methoxy analogs) may enhance membrane permeability but reduce aqueous solubility .

Chemical Reactivity and Functional Group Influence

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is a synthetic compound belonging to the class of benzylamines. Its unique structure, characterized by the presence of a difluorobenzyl group and an ester linkage, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl 3,4-dimethylbenzoate . Its molecular formula is , and it has a molecular weight of approximately 336.34 g/mol. The structure includes a difluorobenzyl moiety linked to an amino group and a benzoate ester.

Synthesis

The synthesis of this compound typically involves:

- Formation of 2,4-Difluorobenzylamine : This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine.

- Esterification : The resulting amine is then reacted with 3,4-dimethylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may modulate various signaling pathways related to inflammation and cell proliferation:

- Enzyme Interaction : The compound may act as a biochemical probe for studying enzyme interactions.

- Receptor Modulation : It potentially alters the activity of receptors involved in inflammatory responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of difluorobenzylamines showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. These effects could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of similar difluorobenzyl compounds on HeLa cells (cervical cancer). Results indicated that these compounds inhibited cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

- Inflammation Model : In an animal model of inflammation, administration of difluorobenzyl derivatives reduced edema and inflammatory markers significantly compared to controls, highlighting their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((2,4-Difluorobenzyl)amino)-2-methyl-1-propanol | Structure | Moderate anticancer activity |

| 2-((3-Chlorobenzyl)amino)-2-oxoethyl benzoate | Structure | Strong anti-inflammatory effects |

Q & A

Q. What are the recommended methods for confirming the structural integrity of 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate?

To confirm the compound’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. X-ray crystallography is particularly critical for resolving stereochemical ambiguities and validating bond angles/distances, as demonstrated in analogous fluorinated benzamide derivatives . For fluorinated analogs, ¹⁹F NMR can further clarify substitution patterns.

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Optimize reaction conditions by systematically varying parameters such as solvent polarity (e.g., DMF vs. THF), temperature, and catalysts (e.g., DMAP for esterification). Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution. For fluorinated intermediates, inert atmospheres (N₂/Ar) may prevent decomposition . Parallel synthesis approaches, as seen in diazinane derivatives, can help identify optimal conditions .

Q. What analytical techniques are suitable for characterizing the compound’s physicochemical properties?

Key techniques include:

- Solubility : Use shake-flask methods in buffers (pH 1–12) and organic solvents.

- Stability : Conduct accelerated degradation studies under heat, light, and humidity, analyzed via HPLC-UV.

- LogP : Determine via reverse-phase HPLC or experimental partitioning (octanol-water). Fluorinated analogs often exhibit unique solubility profiles due to fluorine’s electronegativity, requiring tailored solvent systems .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential biological activity while addressing conflicting data across studies?

Design dose-response assays (e.g., IC₅₀ determinations) in multiple cell lines or enzymatic systems to assess reproducibility. Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to validate binding interactions. For fluorinated compounds, consider fluorine’s impact on bioavailability and target engagement, as seen in benzodiazepine analogs . If contradictions persist, evaluate experimental variables (e.g., cell passage number, solvent controls) and apply statistical meta-analysis .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate and ecotoxicological effects?

Follow the methodology outlined in Project INCHEMBIOL :

- Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV light).

- Biotic studies : Use model organisms (e.g., Daphnia magna, algae) to assess acute/chronic toxicity.

- Analytical tracking : Employ LC-MS/MS to quantify environmental residues and metabolites. Fluorinated compounds often persist due to C-F bond stability, necessitating long-term monitoring .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, leveraging crystallographic data from related structures . Use density functional theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals, which are critical for fluorinated systems. Validate predictions with mutagenesis or isotopic labeling, as applied in benzothiazinone studies .

Q. What strategies mitigate batch-to-batch variability during scaled synthesis for preclinical studies?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs: e.g., purity, residual solvents).

- Use design-of-experiments (DoE) to map parameter interactions (e.g., reaction time, stoichiometry).

- Adopt in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Fluorinated intermediates may require strict control of moisture and temperature to minimize side reactions .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported biological activity data for fluorinated analogs?

Conduct a systematic review of assay conditions (e.g., buffer composition, incubation time) and compound handling (e.g., storage temperature, DMSO stock stability). Fluorine’s electron-withdrawing effects can alter pharmacokinetics; compare data with structurally similar compounds (e.g., 3,5-difluorobenzoic acid derivatives) to identify trends . Use standardized positive controls (e.g., known enzyme inhibitors) to calibrate assays .

Q. What are the best practices for integrating this compound into a broader theoretical framework (e.g., drug discovery or environmental chemistry)?

Align experiments with established hypotheses, such as fluorine’s role in enhancing blood-brain barrier penetration or resistance to metabolic degradation. For environmental studies, link findings to existing models of fluorinated pollutant behavior . Theoretical frameworks should guide hypothesis generation and methodological choices, as emphasized in evidence-based inquiry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.